molecular formula C22H21FN2OS B2385984 3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1223774-21-7

3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B2385984
CAS No.: 1223774-21-7
M. Wt: 380.48
InChI Key: JXDRHFMUVQVRFV-UHFFFAOYSA-N
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Description

This compound belongs to the diazaspiro[4.5]decene family, characterized by a unique spirocyclic core that bridges two heterocyclic moieties. Its structure includes:

  • 4-Fluorophenyl group: Enhances electronegativity and metabolic stability compared to non-halogenated analogs.
  • 4-Methylbenzoyl substituent: Influences lipophilicity and pharmacokinetic properties.

The spirocyclic architecture is associated with conformational rigidity, which can improve target selectivity in pharmacological contexts .

Properties

IUPAC Name

[2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2OS/c1-15-5-7-17(8-6-15)20(26)25-21(27)19(16-9-11-18(23)12-10-16)24-22(25)13-3-2-4-14-22/h5-12H,2-4,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDRHFMUVQVRFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of the fluorophenyl and p-tolyl groups. Common reagents used in these reactions include organolithium compounds, halogenated aromatics, and thiourea derivatives. The reaction conditions often require controlled temperatures, inert atmospheres, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality. Additionally, purification methods like recrystallization and chromatography are essential to achieve the desired purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the thioxo group to a thiol or thioether.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents under controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts like palladium or copper complexes.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the function of key enzymes involved in cellular processes, leading to the disruption of metabolic pathways and cell death. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Differences Reference ID
3-(4-Fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione R1 = 4-Fluorophenyl, R2 = 4-Methylbenzoyl C22H21FN2OS 392.48 Target compound; optimized for lipophilicity
1-(4-Methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione R1 = 4-Methylphenyl, R2 = 4-Methylbenzoyl C23H24N2OS 376.51 Reduced electronegativity (methyl vs. fluorine)
3-(4-Bromophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione R1 = 4-Bromophenyl, R2 = 4-Methoxybenzoyl C22H21BrN2O2S 457.39 Increased steric bulk (Br) and polarity (methoxy)
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione R1 = Phenyl, R2 = Piperazine-linked propyl C28H33N3O2 443.59 Expanded piperazine moiety; altered pharmacokinetics

Key Findings from Comparative Analysis

4-Bromophenyl () introduces greater steric hindrance and polarizability, which may reduce metabolic clearance but increase molecular weight.

Pharmacokinetic Implications :

  • The 4-methylbenzoyl group in the target compound balances lipophilicity (LogP ~3.2 estimated) for blood-brain barrier penetration, whereas the 4-methoxybenzoyl analog () increases polarity, likely reducing CNS activity.

Synthetic Accessibility :

  • The target compound and its methylphenyl analog () are synthesized via similar routes, involving cyclization of hydrazinecarbothioamide precursors (as in ). Bromine- or methoxy-substituted analogs require additional halogenation or alkoxylation steps, complicating scalability .

Fluorine substitution may further enhance selectivity for neurological targets.

Biological Activity

Chemical Structure and Properties

The molecular formula of 3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is C18H18FN2OSC_{18}H_{18}FN_2OS, with a molecular weight of approximately 335.41 g/mol. The compound features a spiro structure, which contributes to its unique pharmacological properties.

Structural Characteristics

PropertyValue
Molecular FormulaC18H18FN2OSC_{18}H_{18}FN_2OS
Molecular Weight335.41 g/mol
IUPAC NameThis compound

Antipsychotic and Neuroprotective Effects

Research has indicated that compounds similar to this compound exhibit antipsychotic properties. For instance, studies on related diazaspiro compounds have demonstrated their efficacy in behavioral pharmacological tests predictive of antipsychotic effects, such as the suppression of self-stimulation in rat models .

The specific compound under discussion may share structural similarities with other diazaspiro derivatives that have shown reduced neurological side effects while maintaining therapeutic efficacy. This suggests potential for developing new antipsychotic medications with fewer adverse effects.

Antibacterial Activity

There is emerging evidence that compounds within the diazaspiro family possess antibacterial properties. Investigations into similar structures indicate effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the thione functional group in the structure may enhance its interaction with bacterial enzymes or receptors.

Case Studies and Experimental Findings

In a notable study, researchers evaluated the biological activity of various diazaspiro compounds, including those structurally related to this compound. The findings highlighted:

  • Neuroleptic Activity : Compounds demonstrated significant neuroleptic effects with a favorable safety profile in animal models.
  • Antimicrobial Efficacy : Some derivatives exhibited substantial antibacterial activity, warranting further exploration in medicinal chemistry.

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